

# Application Notes and Protocols: Synthesis of Sulfonated Poly(arylene ether sulfone)s (SPAES)

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonated poly(arylene ether sulfone)s (SPAES) are a class of high-performance thermoplastic polymers that have garnered significant attention as potential materials for proton exchange membranes (PEMs) in fuel cells.[1] Their appeal stems from excellent thermal and mechanical stability, good film-forming properties, and potentially lower cost compared to perfluorinated membranes like Nafion®.[2][3][4] The sulfonic acid groups appended to the polymer backbone provide hydrophilicity and sites for proton conduction, the efficiency of which is determined by the degree of sulfonation (DS) and the polymer's microstructure.[5][6]

There are two primary methods for synthesizing SPAES: post-sulfonation of a pre-existing poly(arylene ether sulfone) and direct copolymerization using a sulfonated monomer.[3] The post-sulfonation approach has been found to be challenging due to poor control over the extent and position of sulfonation, and the potential for polymer chain scission during the reaction.[1] [7] In contrast, direct aromatic nucleophilic substitution polycondensation, which involves copolymerizing sulfonated and non-sulfonated monomers, allows for precise control over the degree of sulfonation and the polymer's final properties.[3][6]

This document provides a detailed protocol for the synthesis of SPAES via the direct copolymerization method, followed by procedures for membrane casting and conversion to the proton form.

## **Experimental Protocols**



# Protocol 1: Direct Copolymerization Synthesis of SPAES (Sodium Salt Form)

This protocol details the synthesis of SPAES copolymers by the aromatic nucleophilic substitution polycondensation of a dihydroxy monomer with a pre-determined ratio of sulfonated and non-sulfonated dihalo monomers.[3][6][8] The degree of sulfonation is controlled by adjusting the molar ratio of the sulfonated monomer.[6]

#### Materials:

- Dihydroxy Monomer: e.g., 4,4'-Biphenol (BP) or 4,4'-dihydroxy-1,6-diphenoxyhexane
- Non-sulfonated Dihalo Monomer: e.g., 4,4'-dichlorodiphenylsulfone (DCDPS) or 4,4'-difluorodiphenyl sulfone (DFDPS)[9]
- Sulfonated Dihalo Monomer: e.g., 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone (SDCDPS) or 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone (SDFDPS)[3][9]
- Base: Anhydrous Potassium Carbonate (K2CO3)[3]
- Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethyl acetamide (DMAC)[3]
- Azeotroping Agent: Toluene[3]
- Precipitation/Washing: Isopropanol, Methanol, Deionized (DI) Water[2]

#### Apparatus:

- A 250 mL (or appropriately sized) four-neck round-bottom flask
- Mechanical stirrer
- Dean-Stark trap with condenser
- Nitrogen or Argon gas inlet and outlet adapter
- Heating mantle with temperature controller

### Methodological & Application





Thermometer

#### Procedure:

- Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, Dean-Stark trap, and a nitrogen/argon inlet. Ensure the system is dry and can be kept under an inert atmosphere.
- Charging Reactants: Charge the flask with the dihydroxy monomer (e.g., 4,4'-biphenol), the non-sulfonated dihalo monomer (e.g., DCDPS), the sulfonated dihalo monomer (e.g., SDCDPS), and anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).[3] A slight excess of K<sub>2</sub>CO<sub>3</sub> (e.g., 1.2 moles per mole of total dihydroxy monomer) is typically used.[3]
- Solvent Addition: Add anhydrous NMP (or DMAC) and toluene to the flask. A typical solvent ratio is 2:1 NMP to toluene by volume.[2][3]
- Dehydration: Begin stirring and gently heat the mixture to approximately 140-150°C. The toluene will form an azeotrope with any residual water and the water formed during the initial reaction, which is then collected and removed via the Dean-Stark trap. Continue this dehydration step for 4-6 hours until no more water is collected.
- Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 170-190°C to initiate polymerization.[2][5] Allow the reaction to proceed at this temperature for 20-24 hours. The solution will become increasingly viscous as high molecular weight polymer is formed.[2][3]
- Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing a vigorously stirred nonsolvent, such as isopropanol or methanol, to precipitate the polymer.[2] A fibrous white or offwhite solid should form.
- Washing and Purification: Filter the precipitated polymer. Wash the polymer repeatedly with hot deionized water to remove any unreacted monomers, salts, and residual solvent.[2]
- Drying: Dry the purified polymer in a vacuum oven at 60-80°C for at least 24 hours to obtain the final SPAES polymer in its sodium salt form.[2] The yield is typically high, often around 90% or more.[2]



# Protocol 2: Membrane Preparation and Protonation (Conversion to Acid Form)

The synthesized SPAES polymer (in Na<sup>+</sup> form) is cast into a membrane and then treated with acid to exchange the sodium ions for protons, rendering it proton-conductive.

#### Materials:

- Synthesized SPAES polymer (sodium salt form)
- Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethyl acetamide (DMAC)
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>), 1 M solution
- Deionized (DI) Water

#### Apparatus:

- · Glass petri dishes or flat glass plates
- Syringe filter (e.g., 0.45 μm PTFE)[2]
- Vacuum oven
- Beakers

#### Procedure:

- Polymer Solution Preparation: Dissolve a known amount of the dried SPAES (Na+ form) in NMP or DMAc to create a solution of desired concentration (e.g., 5-12 wt%).[2][10] Stir until the polymer is fully dissolved.
- Filtering and Casting: Filter the polymer solution using a syringe filter to remove any particulates.[2] Carefully cast the filtered solution onto a clean, level glass dish or plate.[2]
- Membrane Formation: Place the cast membrane in a vacuum oven and dry at 80°C for 48 hours to slowly evaporate the solvent and form a uniform, free-standing membrane.



- Ion Exchange (Protonation): Carefully peel the dried membrane (now in the Na<sup>+</sup> form) from the glass substrate. Immerse the membrane in a 1 M sulfuric acid solution at 60°C for 2-4 hours.[2] This step replaces the sodium counter-ions with protons (H<sup>+</sup>).
- Final Washing: Remove the membrane from the acid bath and wash it thoroughly and repeatedly with deionized water until the washings are pH neutral. This ensures all excess acid is removed.
- Storage: The final protonated SPAES membrane can be stored in deionized water until needed.

### **Data Presentation**

The properties of SPAES polymers are highly dependent on their degree of sulfonation (DS), which directly influences the Ion Exchange Capacity (IEC). The table below summarizes representative data for SPAES copolymers synthesized with varying ratios of sulfonated monomers.

Polymer ID (mol% SDCDPS)	Calculated IEC (meq/g)	Measured IEC (meq/g)	Water Uptake at 80°C (%)	Proton Conductivit y at 80°C (S/cm)	Reference
SPAES-30	0.99	0.96	35.2	0.055	[3]
SPAES-40	1.23	1.15	48.9	0.108	[3]
SPAES-50	1.45	1.35	65.4	0.205	[3]
SPAES-BP- 50	1.83	1.76	60.1	0.110 (at 30°C)	[11]
SPAES-2	50	1.83	1.78	~60	0.116

Note: IEC, Water Uptake, and Proton Conductivity generally increase with a higher degree of sulfonation due to the increased hydrophilicity and density of sulfonic acid groups.[5][8][11]

### **Visualizations**



## Diagrams of Synthesis Workflow and Chemical Structures

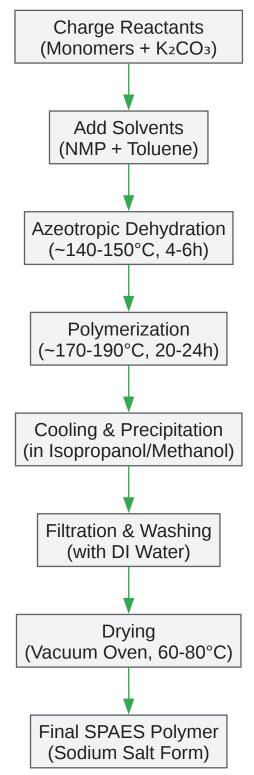


Figure 1: General Workflow for Direct Copolymerization of SPAES



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Caption: General Workflow for Direct Copolymerization of SPAES

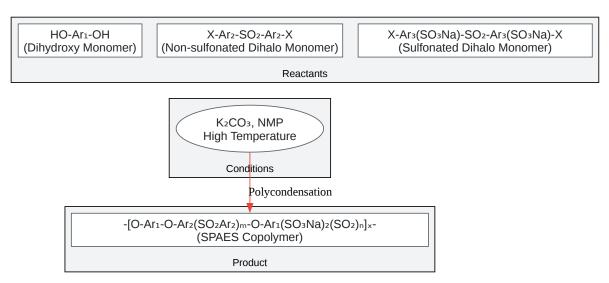


Figure 2: Reaction Scheme for SPAES Synthesis

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Caption: Reaction Scheme for SPAES Synthesis

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